molecular formula C7H5N3O B1343274 Pyrido[3,4-B]pyrazin-5(6H)-one CAS No. 679797-41-2

Pyrido[3,4-B]pyrazin-5(6H)-one

Cat. No.: B1343274
CAS No.: 679797-41-2
M. Wt: 147.13 g/mol
InChI Key: WUWZFLYEDXODEJ-UHFFFAOYSA-N
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Description

Pyrido[3,4-B]pyrazin-5(6H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.

Biochemical Analysis

Biochemical Properties

Pyrido[3,4-B]pyrazin-5(6H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with DNA, acting as a potential DNA sensor in electrochemical biosensors . Additionally, this compound exhibits antioxidant and antiurease activities, indicating its potential therapeutic applications . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and DNA, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits good stability under various experimental conditions, making it suitable for long-term studies. It is also subject to degradation over time, which can influence its activity and effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating metabolic activity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates . For example, this compound has been shown to interact with enzymes involved in oxidative stress response, enhancing the cell’s ability to detoxify reactive oxygen species.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness, with higher concentrations often observed in regions of high metabolic activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is often found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can localize to the mitochondria, influencing mitochondrial function and cellular metabolism. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific cellular compartments, ensuring its proper function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-5(6H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrazine derivatives under controlled conditions. For instance, the Vilsmeier-Haack reaction is often employed to form the pyrazine ring, followed by cyclization with a pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-B]pyrazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Pyrido[3,4-B]pyrazin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,4-B]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as kinases and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

  • Pyrido[2,3-B]pyrazine
  • Pyrazolo[3,4-B]pyridine
  • Imidazo[1,2-A]pyrazine

Comparison: Pyrido[3,4-B]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting electronic properties. Compared to Pyrido[2,3-B]pyrazine, it has different reactivity and biological activity profiles. Pyrazolo[3,4-B]pyridine and Imidazo[1,2-A]pyrazine also share structural similarities but differ in their chemical behavior and applications .

Properties

IUPAC Name

6H-pyrido[3,4-b]pyrazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(1-2-10-7)8-3-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWZFLYEDXODEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633802
Record name Pyrido[3,4-b]pyrazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679797-41-2
Record name Pyrido[3,4-b]pyrazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H-pyrido[3,4-b]pyrazin-5-one
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